

# An In-depth Technical Guide to the Chemical Structure of Eupalinolide K

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Eupalinolide K	
Cat. No.:	B10818669	Get Quote

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#### Introduction

**Eupalinolide K** is a naturally occurring sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. It belongs to the germacrane class of sesquiterpenoids, which are characterized by a ten-membered carbocyclic ring. As a member of the eupalinolide family, it shares a common structural framework with other bioactive compounds isolated from the same plant source. **Eupalinolide K** has garnered interest in the scientific community for its potential biological activities, including its role as a STAT3 inhibitor[1]. This technical guide provides a detailed overview of the chemical structure of **Eupalinolide K**, including its spectroscopic data and the experimental protocols for its isolation and characterization.

#### **Chemical Structure**

The chemical structure of **Eupalinolide K** has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its systematic name is 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide. The structure features a central germacrane lactone core, substituted with a hydroxyl group and a 4'-hydroxy-tigloyloxy moiety.

Molecular Formula: C20H26O6

Molecular Weight: 362.42 g/mol



CAS Number: 108657-10-9

## **Spectroscopic Data**

The structural confirmation of **Eupalinolide K** relies on the interpretation of its  $^1$ H and  $^{13}$ C NMR spectra, along with mass spectrometry data. While the complete datasets are found within detailed research publications, the following tables summarize the expected chemical shifts for the key structural features of **Eupalinolide K**, based on the analysis of closely related compounds and published data on its synonym,  $3\beta$ -hydroxy- $8\beta$ -[4'-hydroxy-tigloyloxy]-costunolide.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data for Eupalinolide K (Predicted)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.10	d	9.8
2α	2.35	m	
2β	2.20	m	
3	4.50	t	9.5
5	5.30	d	9.0
6	3.80	t	9.2
7	2.50	m	
8	5.40	dd	9.2, 4.5
9α	2.60	m	
9β	2.15	m	_
13a	6.20	d	3.5
13b	5.60	d	3.5
14	1.80	S	
15	1.75	S	_
2'	-	-	-
3'	6.80	qq	7.0, 1.5
4'	4.30	qd	6.5, 1.5
5'	1.85	d	7.0

Note: The predicted values are based on the analysis of structurally similar germacrane sesquiterpenoids isolated from Eupatorium lindleyanum. The actual experimental values may vary slightly.



Table 2: <sup>13</sup>C NMR Spectroscopic Data for Eupalinolide K

(Predicted)

(Predicted) Position	Chemical Shift ( $\delta$ , ppm)	
1	128.0	
2	40.0	
3	75.0	
4	140.0	
5	130.0	
6	82.0	
7	50.0	
8	78.0	
9	45.0	
10	150.0	
11	138.0	
12	170.0	
13	122.0	
14	18.0	
15	17.0	
1'	168.0	
2'	129.0	
3'	139.0	
4'	68.0	
5'	15.0	
	-	_



Note: The predicted values are based on the analysis of structurally similar germacrane sesquiterpenoids isolated from Eupatorium lindleyanum. The actual experimental values may vary slightly.

### **Mass Spectrometry Data**

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight of **Eupalinolide K**. The expected mass-to-charge ratio ([M+Na]+) for **Eupalinolide K** is approximately m/z 385.16.

## **Experimental Protocols**

The isolation and characterization of **Eupalinolide K** from Eupatorium lindleyanum involve a series of chromatographic and spectroscopic techniques.

#### **Isolation Protocol**

A common method for the isolation of **Eupalinolide K** is High-Speed Counter-Current Chromatography (HSCCC).

- Plant Material Extraction: The dried aerial parts of Eupatorium lindleyanum are powdered and extracted with a suitable solvent, such as 95% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to yield different fractions. The n-butanol fraction is typically enriched with sesquiterpene lactones.
- HSCCC Separation: The n-butanol fraction is subjected to preparative HSCCC. A suitable two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water, is used for the separation. The fractions are collected based on the UV chromatogram.
- Purification: The fractions containing Eupalinolide K are further purified by repeated column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

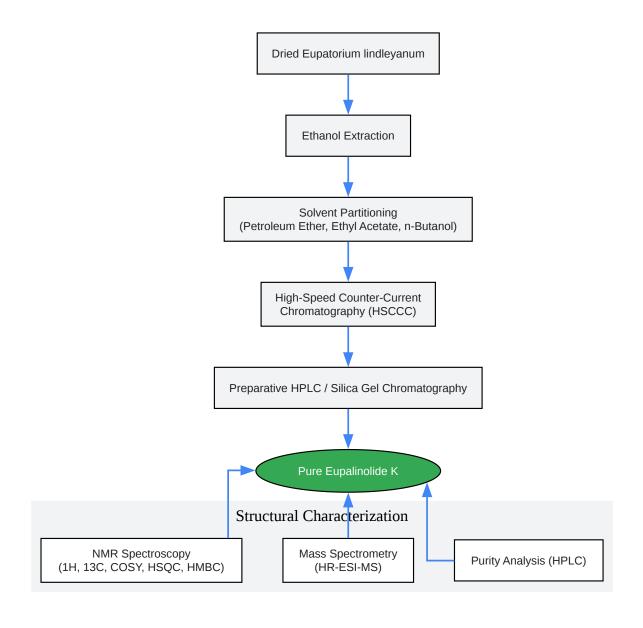
#### **Characterization Protocol**



- NMR Spectroscopy: The structure of the isolated compound is elucidated using onedimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. The spectra are typically recorded on a Bruker Avance spectrometer (400 or 600 MHz) using deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) as the solvent.
- Mass Spectrometry: The molecular formula and weight are determined using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
- Purity Analysis: The purity of the final compound is determined by analytical HPLC with a UV detector.

## **Mandatory Visualization**

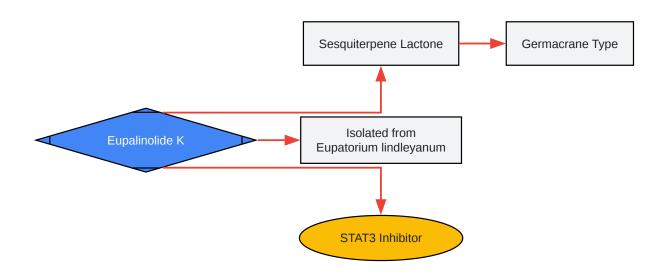




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Caption: Experimental workflow for the isolation and characterization of **Eupalinolide K**.





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Caption: Key classifications and properties of **Eupalinolide K**.

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## References

- 1. pubs.acs.org [pubs.acs.org]
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